4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile
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Overview
Description
4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile is a complex organic compound that features a combination of pyridine, piperidine, and benzonitrile moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine derivative: The 2-methylpyridine is first functionalized to introduce the methoxy group.
Piperidine coupling: The functionalized pyridine is then coupled with piperidine through a nucleophilic substitution reaction.
Sulfonylation: The piperidine derivative is sulfonylated using a sulfonyl chloride reagent under basic conditions.
Benzonitrile introduction: Finally, the benzonitrile moiety is introduced through a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LAH) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its complex structure and functional groups.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Rabeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD).
Piperidine Derivatives: Various piperidine-based compounds used in pharmaceuticals and organic synthesis.
Uniqueness
4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-15-11-18(8-9-21-15)25-14-17-3-2-10-22(13-17)26(23,24)19-6-4-16(12-20)5-7-19/h4-9,11,17H,2-3,10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRNIHAHKJBQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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